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molecular formula C8H8BF3O4 B1393476 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid CAS No. 1079402-25-7

5-Methoxy-2-(trifluoromethoxy)phenylboronic acid

Cat. No. B1393476
M. Wt: 235.95 g/mol
InChI Key: KVMOUEZUHVCQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08134007B2

Procedure details

To a stirred solution of 2-Bromo-4-methoxy-1-trifluoromethoxy-benzene (Preparation 59, 19.0 g, 73.9 mmol) in anhydrous tetrahydrofuran (400 ml) was added n-butyl lithium (2.5M solution in hexanes, 44.2 ml, 110.9 mmol) while maintaining the temperature below −70° C. under an atmosphere of nitrogen. The resulting solution was stirred at −70° C. for 1 hour. Tri-isopropyl borate (20.9 g, 110.9 mmol) was added and the mixture stirred at −70° C. for an additional 2 hours. The reaction mixture was quenched with saturated ammonium chloride aqueous solution (400 ml). The resulting mixture was acidified to pH˜5 by addition of hydrochloric acid (1N aqueous solution). The layers were separated and the organic layer was washed with water (200 ml) then dried over anhydrous MgSO4 (s), filtered and evaporated in vacuo. Residue was purified by recrystallization from ethyl acetate:petroleum ether (2 ml:50 ml) to afford the title compound as a white solid (7.5 g, 43%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
44.2 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step Two
Yield
43%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[O:10][C:11]([F:14])([F:13])[F:12].C([Li])CCC.[B:20](OC(C)C)([O:25]C(C)C)[O:21]C(C)C>O1CCCC1>[CH3:9][O:8][C:6]1[CH:5]=[CH:4][C:3]([O:10][C:11]([F:14])([F:13])[F:12])=[C:2]([B:20]([OH:25])[OH:21])[CH:7]=1

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)OC)OC(F)(F)F
Name
Quantity
44.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20.9 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below −70° C. under an atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
the mixture stirred at −70° C. for an additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated ammonium chloride aqueous solution (400 ml)
ADDITION
Type
ADDITION
Details
The resulting mixture was acidified to pH˜5 by addition of hydrochloric acid (1N aqueous solution)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous MgSO4 (s)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Residue was purified by recrystallization from ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=CC(=C(C1)B(O)O)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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